molecular formula C20H22N2O2S2 B3279209 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole CAS No. 690247-50-8

2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole

Cat. No.: B3279209
CAS No.: 690247-50-8
M. Wt: 386.5 g/mol
InChI Key: IQIBBQIZRGLHBX-UHFFFAOYSA-N
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Description

2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, combining a benzothiazole core with a benzenesulfonamide group. The benzothiazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities. Researchers have extensively explored benzothiazole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents . The incorporation of a sulfonamide group further enhances the molecule's potential for targeted therapeutic applications, as this functional group is commonly found in compounds that modulate enzyme activity and receptor signaling . The specific structure of this compound, which features an azepane ring linked via a sulfonyl group, suggests potential for interaction with various biological targets. This makes it a valuable chemical probe for investigating disease mechanisms. Its planar benzothiazole system may allow for intercalation or π-π stacking interactions with biological macromolecules, while the sulfonamide group can act as a hydrogen bond acceptor or donor, facilitating binding to active sites of enzymes or receptors . Researchers can utilize this compound in high-throughput screening assays, as a building block in structure-activity relationship (SAR) studies to optimize potency and selectivity, or as a lead compound for developing novel therapeutics for conditions such as neurological disorders, cancer, and infectious diseases . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-15-10-11-16(20-21-17-8-4-5-9-18(17)25-20)14-19(15)26(23,24)22-12-6-2-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIBBQIZRGLHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methylphenyl Group: This step involves the functionalization of the benzothiazole core with a methylphenyl group, often through a Friedel-Crafts alkylation reaction.

    Azepane Ring Formation: The final step involves the formation of the azepane ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent.

    Materials Science: The compound may be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may form covalent bonds with nucleophilic residues, while the benzothiazole core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • 2-(Benzylsulfonyl)-1,3-benzothiazole (): This analog exhibits low micromolar activity against schistosomula and adult worms, highlighting the importance of the sulfonyl group in antischistosomal activity. Replacing the benzyl group with azepane (a seven-membered saturated ring) in the target compound may alter pharmacokinetics, such as membrane permeability or metabolic clearance .
  • In contrast, the methyl group in the target compound may reduce polarity, favoring different binding modes .

Heterocyclic Core Modifications

  • 2-[3-(2-Benzimidazolyl)-phenyl]-4-phenylthiazole (): Replacing benzothiazole with benzimidazole introduces additional hydrogen-bonding capabilities. However, benzothiazoles generally exhibit stronger π-π stacking due to their sulfur atom, which may enhance binding to aromatic residues in biological targets .

Key Observations :

  • Sulfonyl-containing benzothiazoles (e.g., ) show promise in antiparasitic applications.
  • Methyl and methoxy substituents on the phenyl ring () demonstrate how small alkyl/alkoxy groups balance solubility and activity. The methyl group in the target compound may improve metabolic stability over methoxy .

Biological Activity

The compound 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities. Benzothiazole derivatives have been extensively studied for their potential pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₉H₂₃N₃O₃S
  • Molecular Weight : 373.47 g/mol
  • CAS Number : 314043-73-7

Biological Activity Overview

Recent research has highlighted several biological activities associated with benzothiazole derivatives. The following sections detail specific activities linked to this compound.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds within this class exhibit effective inhibition against various bacterial strains including Escherichia coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget OrganismActivity TypeReference
Compound AE. coliInhibitionSanap et al.
Compound BB. subtilisInhibitionSanap et al.
Compound CC. albicansAntifungalDighe et al.

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. For instance, compound 8h from a related study exhibited a significant reduction in inflammation markers in vivo, suggesting potential therapeutic applications for inflammatory diseases.

Case Study:
In a study examining various benzothiazole derivatives, compound 8h showed an inhibition rate of 57.35% compared to indomethacin, a standard anti-inflammatory drug . This highlights the potential of benzothiazole compounds in managing inflammatory conditions.

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented. They have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compounds often exert their effects by targeting specific signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound DMCF-710Sanap et al.
Compound EHCT11615Dighe et al.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is influenced by their structural features. Modifications to the benzothiazole core or the introduction of substituents can enhance or diminish their pharmacological effects. For instance, the presence of sulfonamide groups has been associated with increased antimicrobial activity.

Q & A

Basic: What are the critical steps in synthesizing 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole with high yield and purity?

Answer:
The synthesis typically involves:

  • Sulfonylation : Reacting azepane with a sulfonyl chloride derivative to introduce the azepane-1-sulfonyl group. Optimize reaction conditions (e.g., 0–5°C, inert atmosphere) to minimize side reactions .
  • Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the benzothiazole core to the sulfonylated aryl intermediate. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) are critical .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers address discrepancies in reported biological activities of benzothiazole derivatives across studies?

Answer:

  • Experimental validation : Replicate assays under standardized conditions (e.g., cell line origin, incubation time, and solvent controls). For example, use MTT assays with consistent seeding densities .
  • Structural confirmation : Verify compound identity via X-ray crystallography (as in ) or 2D NMR to rule out batch-to-batch variations .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding modes across homologs, identifying key interactions (e.g., hydrogen bonding with sulfonyl groups) that may explain activity differences .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the benzothiazole core (δ 7.5–8.5 ppm for aromatic protons) and azepane sulfonyl group (δ 3.0–3.5 ppm for methylene protons) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 401.12) .
  • FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and benzothiazole (C=N stretch at ~1600 cm⁻¹) functionalities .

Advanced: What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

Answer:

  • Cyclodextrin encapsulation : Use β-cyclodextrin to form inclusion complexes, enhancing aqueous solubility. Confirm via UV-Vis and fluorescence spectroscopy .
  • Salt formation : React with HCl or sodium hydroxide to generate ionic derivatives with improved dissolution rates .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the sulfonyl or benzothiazole moiety for controlled release .

Advanced: How does the azepane-1-ylsulfonyl group influence target binding compared to other sulfonyl derivatives?

Answer:

  • Steric effects : The seven-membered azepane ring increases steric bulk, potentially reducing off-target interactions compared to smaller piperidine sulfonates .
  • Hydrophobicity : Azepane’s lipophilicity enhances membrane permeability, as shown in logP calculations (e.g., ClogP ~3.5 vs. 2.8 for piperidine analogs) .
  • Hydrogen bonding : Sulfonyl oxygen atoms engage in stronger H-bonds with enzyme active sites (e.g., tyrosine kinases), validated via molecular dynamics simulations .

Basic: What intermediates are critical in the synthesis pathway, and how are they characterized?

Answer:

  • Key intermediates :
    • 3-(Azepan-1-ylsulfonyl)-4-methylphenylboronic acid: Confirmed via ¹¹B NMR and Suzuki coupling efficiency .
    • 2-Chloro-1,3-benzothiazole: Verified by GC-MS and reactivity in nucleophilic substitution .
  • Characterization : Use TLC (silica gel, UV visualization) for reaction monitoring and XRD for crystalline intermediates (e.g., ) .

Advanced: What in silico approaches predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 55% oral absorption) and CYP450 interactions .
  • Molecular docking : AutoDock or Schrödinger Suite to assess binding affinity to targets like EGFR (PDB ID: 1M17). Focus on sulfonyl-arginine interactions .
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) and ligand-protein residence time .

Advanced: How to design selectivity assays for this compound between cancer and normal cells?

Answer:

  • Dual-cell assays : Compare IC₅₀ values in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) lines using ATP-based viability assays .
  • Target-specific profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Apoptosis markers : Quantify caspase-3/7 activation (luminescence assays) to confirm selective cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole

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